3-(3-ethoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-ethoxybenzaldehyde with 3-methoxybenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the final pyrazole derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated reactors and continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound has shown potential as an antioxidant, anti-inflammatory, and antimicrobial agent in various biological assays.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide include other pyrazole derivatives such as:
- 3-(4-methoxyphenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(3-ethoxyphenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in the position and type of substituents on the aromatic rings. The uniqueness of 3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
302917-94-8 |
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Molecular Formula |
C20H20N4O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-17-9-5-7-15(11-17)18-12-19(23-22-18)20(25)24-21-13-14-6-4-8-16(10-14)26-2/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ |
InChI Key |
XCONFOWGJGWZIS-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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